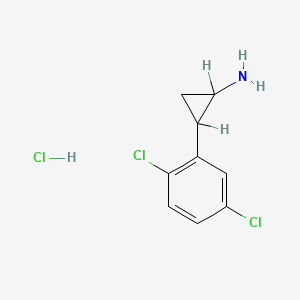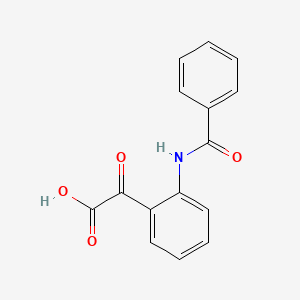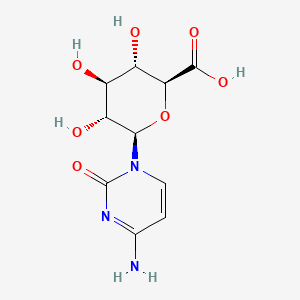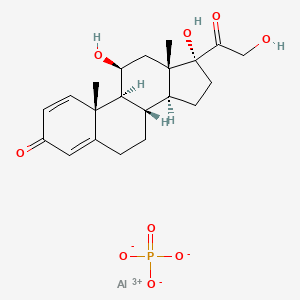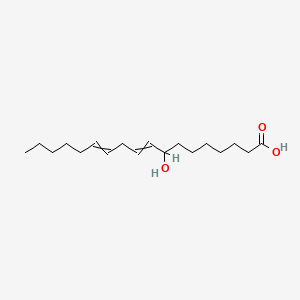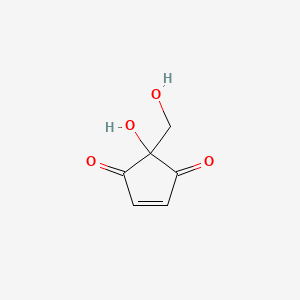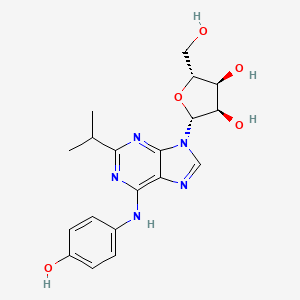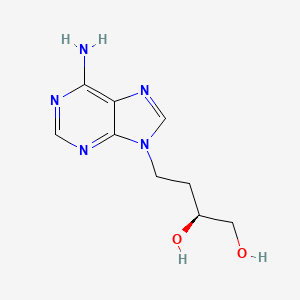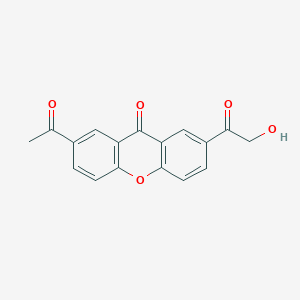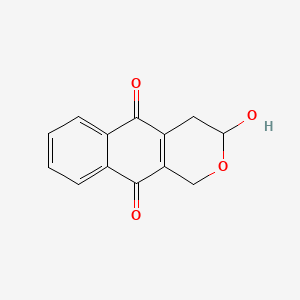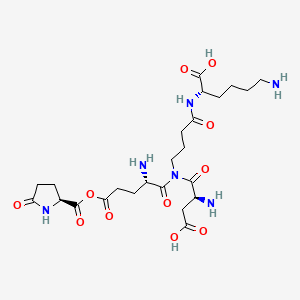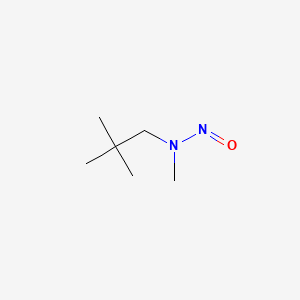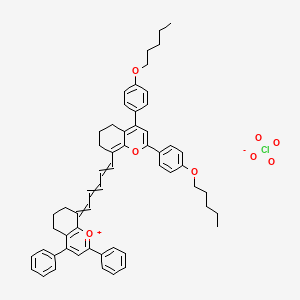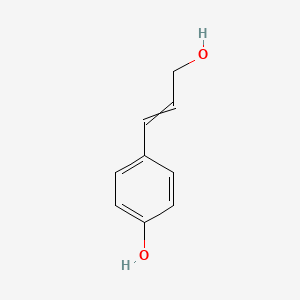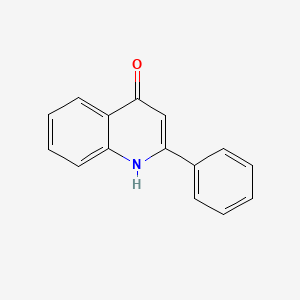
2-苯基喹啉-4-醇
描述
Synthesis Analysis
The synthesis of 2-phenylquinolin-4-ol derivatives has been a subject of interest due to their significance in various chemical and pharmacological applications. A novel approach for synthesizing 2-phenylquinazolines, which are structurally related to 2-phenylquinolin-4-ol, involves sp(3) C-H functionalization, demonstrating the potential for efficient and diverse synthetic routes (Zhang et al., 2010). Additionally, the synthesis of 4-phenylquinolin-2(1H)-one derivatives from N-acyl-o-aminobenzophenones highlights a facile one-pot reaction that contributes to the understanding of 2-phenylquinolin-4-ol synthesis (Park & Lee, 2004).
Molecular Structure Analysis
The molecular structure of 4-phenylquinolin-2-(1H)-one, a closely related compound, has been elucidated through X-ray diffraction, revealing insights into the planar nature of the quinoline moiety and the phenyl ring, as well as the intermolecular interactions stabilizing the crystal structure (Rajnikant et al., 2002). Such structural analyses are crucial for understanding the chemical behavior and reactivity of 2-phenylquinolin-4-ol derivatives.
Chemical Reactions and Properties
The chemical reactions and properties of 2-phenylquinolin-4-ol derivatives are diverse, ranging from their role in synthesizing fluorescent organoboron complexes to their evaluation as immunostimulatory antagonists. For instance, the synthesis of 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes highlights the compound's application in creating materials with promising optical properties (Balijapalli & Iyer, 2015). Furthermore, substituted 2-phenylquinolin-4-amines have been synthesized and analyzed for their ability to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides, indicating the chemical versatility and potential biological relevance of these compounds (Strekowski et al., 2003).
Physical Properties Analysis
The physical properties of 2-phenylquinolin-4-ol derivatives, such as their crystalline structure and optical characteristics, are fundamental to their applications in materials science and chemistry. The crystal structure analysis of 4-phenylquinolin-2-(1H)-one provides valuable information on the molecular arrangement and stability, which are essential for designing materials with specific physical properties (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-phenylquinolin-4-ol derivatives encompass a broad spectrum of reactivity and functionality. The synthesis and optical properties of a series of green-light-emitting boroquinols underscore the significant potential of these compounds in developing new materials for OLED applications (Balijapalli & Iyer, 2015). Additionally, the exploration of various chemical reactions, such as the Fe/Cu relay-catalyzed domino strategy for synthesizing 2-phenylquinazolin-4-amines, demonstrates the innovative approaches to accessing these compounds and their versatile applications (Jia et al., 2015).
科学研究应用
电致发光和OLEDs:2-苯基喹啉-4-醇衍生物已被用于有机发光二极管(OLEDs)的开发,特别是用于高效的蓝色电致发光。它们具有较高的电子亲和力并发出蓝色荧光,使其适用于具有优异蓝色纯度的高性能OLEDs (Tonzola et al., 2007)。
抗肿瘤活性:某些2-苯基喹啉-4-醇化合物已被确定为潜在的抗肿瘤药物。它们已表现出抑制DNA插入的活性,并在各种癌细胞系中显示出有效性。这包括它们作为具有固体肿瘤活性的“最小”DNA插入抗肿瘤药物的应用 (Atwell et al., 1989)。
酪氨酸激酶抑制在癌症治疗中的应用:一些2-苯基喹啉-4-醇衍生物已被研究其在癌细胞中抑制酪氨酸激酶的能力,使它们成为抗癌药物开发的有希望的候选药物 (Chou et al., 2010)。
RNA结合应用:2-苯基喹啉-4-醇的衍生物已被合成用于RNA结合,这可能对新抗菌剂的发现有用。这包括4,8-二取代2-苯基喹啉氨基酸的开发 (Krishnamurthy et al., 2004)。
抗血小板药物:2-苯基喹啉的4-烷氧基衍生物显示出作为新型抗血小板药物的潜力。这项研究是在寻找治疗心血管疾病的新疗法中的一部分 (Ko et al., 2001)。
COX-2抑制和抗炎性能:某些2-苯基喹啉酚衍生物已被发现具有COX-2酶抑制作用,并具有抗炎、镇痛和退热潜力。这使它们成为非甾体类抗炎药物的潜在候选药物 (Manikandan et al., 2017)。
蛋白质的光降解:一些2-苯基喹啉衍生物已被用于选择性光降解蛋白质,如转录因子雌激素受体,在紫外光照射下 (Tsumura et al., 2011)。
安全和危害
The safety data sheet for 2-Phenylquinolin-4-ol indicates that it has some hazards. It has been classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
未来方向
Quinoline derivatives, including 2-Phenylquinolin-4-ol, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
属性
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-4-ol | |
CAS RN |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



